molecular formula C24H30I2N2O3 B11113058 N'-[(E)-(3,5-diiodo-2-methoxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

N'-[(E)-(3,5-diiodo-2-methoxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11113058
M. Wt: 648.3 g/mol
InChI Key: GSHMACNVFJYUPO-UVHMKAGCSA-N
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Description

N’-[(E)-(3,5-DIIODO-2-METHOXYPHENYL)METHYLENE]-2-[4-(2,4,4-TRIMETHYL-2-PENTANYL)PHENOXY]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes iodine, methoxy, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-DIIODO-2-METHOXYPHENYL)METHYLENE]-2-[4-(2,4,4-TRIMETHYL-2-PENTANYL)PHENOXY]ACETOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation reaction between 3,5-diiodo-2-methoxybenzaldehyde and 2-[4-(2,4,4-trimethyl-2-pentanyl)phenoxy]acetic acid hydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-DIIODO-2-METHOXYPHENYL)METHYLENE]-2-[4-(2,4,4-TRIMETHYL-2-PENTANYL)PHENOXY]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The iodine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(3,5-DIIODO-2-METHOXYPHENYL)METHYLENE]-2-[4-(2,4,4-TRIMETHYL-2-PENTANYL)PHENOXY]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N’-[(E)-(3,5-DIIODO-2-METHOXYPHENYL)METHYLENE]-2-[4-(2,4,4-TRIMETHYL-2-PENTANYL)PHENOXY]ACETOHYDRAZIDE exerts its effects involves its interaction with molecular targets. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamide derivatives: These compounds share a similar phenoxy group and have comparable chemical properties.

    Indole derivatives: These compounds have a similar structure and are used in similar applications, such as drug development and biochemical studies.

Uniqueness

N’-[(E)-(3,5-DIIODO-2-METHOXYPHENYL)METHYLENE]-2-[4-(2,4,4-TRIMETHYL-2-PENTANYL)PHENOXY]ACETOHYDRAZIDE is unique due to the presence of iodine atoms and the specific arrangement of functional groups. This gives it distinct chemical and biological properties, making it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C24H30I2N2O3

Molecular Weight

648.3 g/mol

IUPAC Name

N-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

InChI

InChI=1S/C24H30I2N2O3/c1-23(2,3)15-24(4,5)17-7-9-19(10-8-17)31-14-21(29)28-27-13-16-11-18(25)12-20(26)22(16)30-6/h7-13H,14-15H2,1-6H3,(H,28,29)/b27-13+

InChI Key

GSHMACNVFJYUPO-UVHMKAGCSA-N

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)I)I)OC

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)I)I)OC

Origin of Product

United States

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